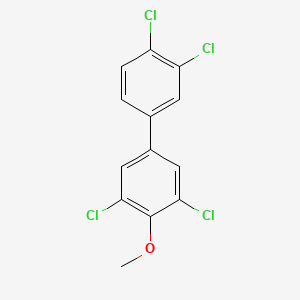
2,4-Diphenylbutane-2-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diphenylbutane-2-peroxol is an organic peroxide compound characterized by the presence of two phenyl groups attached to a butane backbone with a peroxide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenylbutane-2-peroxol typically involves the reaction of 2,4-diphenylbutane with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which subsequently rearranges to form the desired peroxide compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure controlled reaction conditions and high yield. The use of catalysts and optimized temperature and pressure conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Diphenylbutane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide linkage can be cleaved to form phenyl radicals, which can further react to form various oxidation products.
Reduction: The compound can be reduced to form 2,4-diphenylbutane and water.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Phenyl radicals and various oxidation products.
Reduction: 2,4-Diphenylbutane and water.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
2,4-Diphenylbutane-2-peroxol has several applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in inducing oxidative stress in biological systems.
Medicine: Explored for its potential use in targeted drug delivery systems due to its ability to generate reactive oxygen species.
Industry: Utilized in the production of polymers and as a bleaching agent in the textile industry.
Mecanismo De Acción
The mechanism of action of 2,4-Diphenylbutane-2-peroxol involves the cleavage of the peroxide bond to generate phenyl radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets include unsaturated compounds and other radicals, leading to the formation of stable products.
Comparación Con Compuestos Similares
Benzoyl peroxide: Another organic peroxide used as a radical initiator and in acne treatment.
Cumene hydroperoxide: Used in the production of phenol and acetone.
Di-tert-butyl peroxide: Employed as a radical initiator in polymerization reactions.
Uniqueness: 2,4-Diphenylbutane-2-peroxol is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other peroxides. Its ability to generate phenyl radicals makes it particularly useful in specific chemical and industrial applications.
Propiedades
Número CAS |
78484-95-4 |
|---|---|
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
(2-hydroperoxy-4-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C16H18O2/c1-16(18-17,15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-11,17H,12-13H2,1H3 |
Clave InChI |
RDVWGOYAPDEEJV-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CC=C1)(C2=CC=CC=C2)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14440945.png)

![N-[3-(Dipentylamino)phenyl]acetamide](/img/structure/B14440950.png)
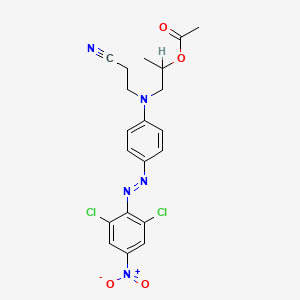
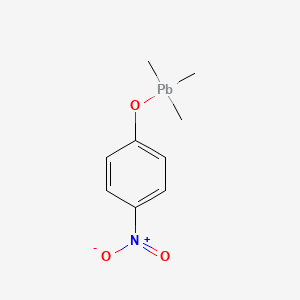

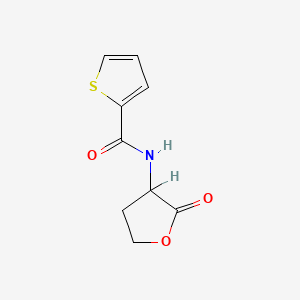
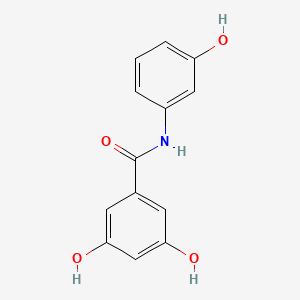


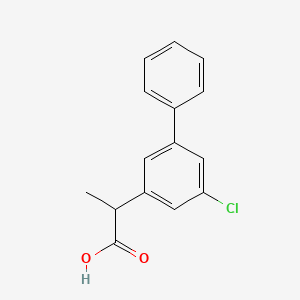
![[3-acetyloxy-6-[[3-(2-bromoacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyloxan-4-yl] acetate](/img/structure/B14441006.png)

